2-Benzotriazol-1-YL-acetamide
Overview
Description
2-Benzotriazol-1-YL-acetamide is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Benzotriazole derivatives, including this compound, are known for their stability and ability to participate in a wide range of chemical reactions .
Mechanism of Action
Target of Action
2-Benzotriazol-1-YL-acetamide is a compound that has been studied for its potential biological activitiesBenzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have been found to inhibit the SARS-CoV-2 main protease (3CL pro), which is essential for the replication of the virus .
Mode of Action
Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with their targets . These non-covalent interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.
Biochemical Pathways
Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These activities suggest that benzotriazole derivatives may affect multiple biochemical pathways.
Result of Action
Benzotriazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-YL-acetamide typically involves the reaction of benzotriazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzotriazol-1-YL-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring may be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation may result in the formation of a benzotriazole oxide .
Scientific Research Applications
2-Benzotriazol-1-YL-acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Benzotriazol-1-YL-acetamide
- 2-Benzotriazol-1-YL-acetonitrile
- 1-Benzotriazol-1-YL-methanol
Comparison: Compared to its analogs, 2-Benzotriazol-1-YL-acetamide exhibits unique properties due to the presence of the acetamide group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWGWRETFLFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368005 | |
Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69218-56-0 | |
Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?
A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.
Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?
A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.
Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?
A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:
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